tert-Butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-17(2,3)21-16(20)18-15-13-10-19(11-14(13)15)9-12-7-5-4-6-8-12/h4-8,13-15H,9-11H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIFMNXUMIYQHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2C1CN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432017 | |
| Record name | tert-Butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186376-18-1 | |
| Record name | tert-Butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination for Benzyl Group Introduction
A widely employed method for synthesizing tert-butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate involves reductive amination to introduce the benzyl moiety. In this approach, the primary amine of 3-azabicyclo[3.1.0]hexan-6-ylcarbamate reacts with a benzyl-containing aldehyde or ketone in the presence of a reducing agent.
Example Protocol (Source 2):
A mixture of tert-butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate (1 g) and a benzylaldehyde derivative (Compound A, 1 g) in dimethylformamide (DMF, 5 mL) was treated with sodium triacetoxy borohydride (1.4 g) at room temperature. The reaction proceeded for 1 hour, followed by purification via preparative chromatography and hydrochloric acid-mediated Boc deprotection. The hydrochloride salt of the product was obtained in 58 mg yield .
Key Considerations:
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Reducing Agent: Sodium triacetoxy borohydride is preferred for its selectivity in reductive amination without affecting the Boc-protecting group.
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Solvent: DMF facilitates solubility of both the amine and carbonyl components.
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Yield: Moderate yields (e.g., 16–58%) are typical, depending on steric and electronic factors .
Alkylation of 3-Azabicyclohexane Amine
Direct alkylation of the secondary amine in 3-azabicyclo[3.1.0]hexan-6-ylcarbamate with benzyl halides represents a straightforward route. This method requires a base to deprotonate the amine, enabling nucleophilic attack on the benzyl electrophile.
Example Protocol (Source 2):
tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate (1.35 g) was combined with potassium carbonate (1.56 g) in DMF (5 mL) and heated to 130°C with a benzyl halide derivative. After overnight stirring, the mixture was extracted with ethyl acetate, washed, and purified via column chromatography to yield the product (16%) .
Reaction Conditions:
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Base: Potassium carbonate ensures efficient deprotonation.
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Temperature: Elevated temperatures (130°C) accelerate the reaction but may lead to byproducts.
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Limitations: Low yields due to competing elimination or over-alkylation .
Coupling Reactions Using Carbodiimide Reagents
Carbodiimide-mediated coupling offers a high-yield pathway for introducing the benzyl group. This method is particularly effective when employing carboxylic acid derivatives of benzyl-containing compounds.
Example Protocol (Source 2):
A solution of 4-[(4-fluorobenzoyl)amino]benzoic acid (0.55 g), tert-butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate (0.42 g), HOBt (0.34 g), and triethylamine (0.44 mL) in dichloromethane (10 mL) was treated with EDCl (0.60 g) at 0°C. After 16 hours at room temperature, purification afforded the product in 85% yield .
Advantages:
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High Yield: 85% efficiency due to minimal side reactions.
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Mild Conditions: Room-temperature reactions preserve stereochemical integrity .
High-Temperature Nucleophilic Substitution
Nucleophilic substitution under high-temperature conditions is utilized for introducing aromatic groups onto the azabicyclohexane scaffold. This method is effective for electron-deficient aryl halides.
Example Protocol (Source 2):
tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate (0.5 g) and 2-chloro-5-(trifluoromethyl)pyridine (0.38 mL) in DMF (5 mL) were heated at 80°C for 6 hours. Purification via column chromatography yielded the substituted product .
Optimization Insights:
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Solvent Choice: Polar aprotic solvents like DMF enhance reaction rates.
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Substrate Compatibility: Electron-withdrawing groups on the aryl halide improve reactivity .
Stereochemical Control in Synthesis
The stereochemistry of this compound is critical for its biological activity. The (1R,5S,6s) configuration is achieved through chiral starting materials or asymmetric catalysis.
Key Findings (Source 1, 3):
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Chiral Pool Synthesis: Use of enantiomerically pure precursors ensures correct stereochemistry.
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Cyclopropanation Strategies: Intramolecular cyclization of diazo compounds with chiral ligands can induce the desired bicyclo[3.1.0]hexane geometry .
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | DMF, NaBH(OAc)₃, rt | 16–58% | Selective for primary amines | Moderate yields |
| Alkylation | K₂CO₃, DMF, 130°C | 16% | Simple setup | Low yield, byproduct formation |
| Carbodiimide Coupling | EDCl/HOBt, DCM, rt | 85% | High efficiency | Requires carboxylic acid derivatives |
| Nucleophilic Substitution | DMF, 80°C, 6h | Variable | Broad substrate scope | High temperatures required |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential use in drug development due to its unique structural characteristics. It serves as a synthetic intermediate in the creation of various pharmaceuticals, particularly those targeting specific biological pathways.
Potential Therapeutic Uses:
- Histone Deacetylase (HDAC) Inhibitors: There is evidence suggesting that this compound may act as an intermediate in synthesizing HDAC inhibitors, which are important in cancer therapy .
- Antitubercular Agents: Similar compounds have shown promise as new antitubercular agents with significant in vitro and in vivo efficacy .
Biological Research
In biological studies, tert-butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate can be utilized to explore interactions between bicyclic structures and biological macromolecules, providing insights into drug design and mechanism of action.
Mechanism of Action:
The compound's mechanism involves interaction with specific molecular targets such as enzymes or receptors, potentially modulating their activity due to its structural fit into binding sites .
Industrial Applications
In industrial settings, this compound can be used to produce specialty chemicals and materials. Its stability and reactivity make it suitable for applications in the manufacture of polymers and coatings.
Case Study 1: Synthesis and Evaluation of Antitubercular Activity
A study focused on the synthesis of related carbamate derivatives demonstrated that modifications to the benzyl group could enhance antitubercular activity. Compounds derived from similar structures exhibited potent inhibitory effects against Mycobacterium tuberculosis in both in vitro assays and mouse models .
Case Study 2: Anti-inflammatory Activity
Research on derivatives of tert-butyl carbamates revealed promising anti-inflammatory properties when tested against standard drugs like indomethacin. The synthesized compounds showed significant inhibition rates within a specific time frame, indicating their potential therapeutic applications .
Mechanism of Action
The mechanism of action of tert-Butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Analogues
Key Findings
Role of Benzyl Substitution: The benzyl group in the target compound enhances hydrophobic interactions in biological systems, as evidenced by its use in HIV-1 inhibitor scaffolds .
Substituent Position and Bioactivity: The 6-fluoroquinolin-4-yl derivative (CAS 391-77-5) exhibits potent anti-HIV activity due to the electron-withdrawing fluorine and planar aromatic system, which improve target binding . In contrast, the oxa-substituted analogue (CAS 114214-49-2) shows reduced basicity, impacting its utility in charged environments .
Synthetic Utility: The Boc group in the target compound enables high-yield reactions (e.g., 78.7% yield in benzoylation) while preserving amine functionality for downstream modifications . Derivatives like exo-6-(Boc-aminomethyl)-3-azabicyclo[3.1.0]hexane (CAS 134575-12-5) highlight the importance of substituent placement on reaction pathways .
Contradictions and Limitations
- Hydrochloride Salt vs. Free Base : The hydrochloride form (CAS 1951439-77-2) offers improved aqueous solubility but may complicate crystallization processes compared to the free base .
- Stereochemical Variants : Compounds like tert-butyl ((3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl)carbamate (CAS 1933741-18-4) demonstrate that ring size alterations ([3.2.0] vs. [3.1.0]) significantly affect conformational flexibility and bioactivity .
Biological Activity
tert-Butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate is a compound characterized by its unique bicyclic structure, which is part of a larger class of compounds known for various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
- IUPAC Name : tert-butyl ((1R,5S,6S)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate
- Molecular Formula : C17H24N2O2
- Molecular Weight : 288.39 g/mol
- CAS Number : 151860-18-3
Biological Activity Overview
Research indicates that compounds with a 3-azabicyclo[3.1.0]hexane moiety exhibit a range of biological activities, including:
- Antioxidant Activity : These compounds have shown potential in scavenging free radicals, thereby reducing oxidative stress in biological systems.
- Anticancer Properties : Preliminary studies suggest that some derivatives may inhibit cancer cell proliferation and induce apoptosis in various cancer types.
- Antidiabetic Effects : Certain azabicyclo compounds have been linked to improved glucose metabolism and insulin sensitivity.
- Antibacterial and Antifungal Activities : The bicyclic structure contributes to the antimicrobial properties observed in some studies.
Anticancer Activity
A study evaluating the anticancer effects of azabicyclo compounds found that derivatives similar to this compound exhibited significant cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antidiabetic Mechanisms
Research has indicated that azabicyclo compounds can enhance insulin signaling pathways, potentially leading to increased glucose uptake in muscle cells. This effect is mediated through the activation of key metabolic pathways involving PI3K/Akt signaling .
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species . The compound's mechanism appears to involve disruption of bacterial cell membrane integrity.
Case Studies
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
